5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole
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Overview
Description
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole typically involves multiple steps, starting from readily available precursors. One common approach is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping to introduce the desired functional groups . The reaction conditions often include the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve selective lithiation at specific positions on the carbazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding with target molecules, influencing their behavior and activity . These interactions can modulate the electronic properties of the target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Known for its antitumor activity and biological significance.
Indolo[3,2-b]carbazole: Exhibits high charge carrier mobility and is used in organic electronic devices.
Uniqueness
5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct photophysical and electronic properties, making it valuable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C45H55I2N |
---|---|
Molecular Weight |
863.7 g/mol |
IUPAC Name |
5-(4-butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole |
InChI |
InChI=1S/C45H55I2N/c1-4-7-10-12-14-16-27-45(28-17-15-13-11-8-5-2)41-30-35(47)21-25-37(41)38-32-44-40(31-42(38)45)39-29-34(46)22-26-43(39)48(44)36-23-19-33(20-24-36)18-9-6-3/h19-26,29-32H,4-18,27-28H2,1-3H3 |
InChI Key |
LMBYFUWSZNJZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C4C(=C3)N(C5=C4C=C(C=C5)I)C6=CC=C(C=C6)CCCC)CCCCCCCC |
Origin of Product |
United States |
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